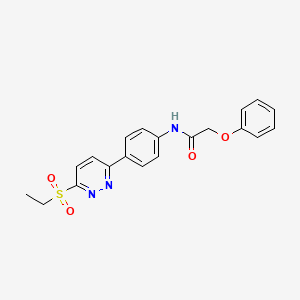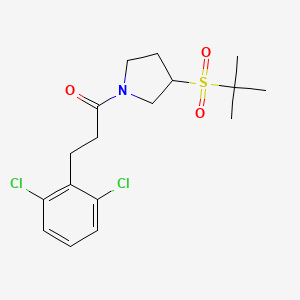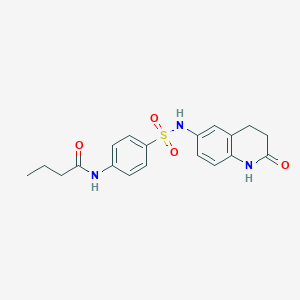
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” is a compound that contains a pyridazine ring . Pyridazine and its derivatives, such as pyridazinone, are heterocycles that contain two adjacent nitrogen atoms . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of pyridazine and its derivatives is a topic of interest in medicinal chemistry . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .Molecular Structure Analysis
Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . It is also known as a wonder nucleus because it gives out different derivatives with all different types of biological activities .Chemical Reactions Analysis
Pyridazine based systems have been shown to have numerous practical applications . Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyridazine derivatives, including the compound , have shown promise as antimicrobial agents. Researchers have investigated their effectiveness against various pathogens, including bacteria, fungi, and viruses. These compounds may serve as potential leads for developing new antibiotics or antiviral drugs .
Antidepressant Properties
Some pyridazinone derivatives exhibit antidepressant effects. These compounds may modulate neurotransmitter systems, impacting mood regulation. Further studies are needed to understand their mechanisms of action and potential clinical applications .
Anti-Hypertensive Effects
Certain pyridazine-based compounds, including the one described, have been evaluated for their antihypertensive properties. They may act as vasodilators and adrenoceptor antagonists, contributing to blood pressure regulation .
Anticancer Potential
Researchers have explored pyridazine derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth, proliferation, and metastasis. Investigating their specific targets and mechanisms could lead to novel cancer therapies .
Antiplatelet Activity
Pyridazinone derivatives have been studied for their antiplatelet effects. By inhibiting platelet aggregation, they may play a role in preventing thrombotic events. These findings could have implications for cardiovascular health .
Herbicidal Properties
In addition to their pharmaceutical applications, pyridazine-based compounds have been used as herbicides. Examples include Pyridaben and Norflurazon. These herbicidal agents help control unwanted plant growth in agriculture and landscaping .
Zukünftige Richtungen
The future directions for “N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . There is a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .
Eigenschaften
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-28(25,26)20-13-12-18(22-23-20)15-8-10-16(11-9-15)21-19(24)14-27-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFUIJLHLNVABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)


![6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2742887.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)
![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)

